1-Ethylindoline-5-sulfonyl chloride
Description
1-Ethylindoline-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by an indoline core (a bicyclic structure combining a benzene ring and a six-membered saturated ring containing one nitrogen atom). The compound features an ethyl group (-CH₂CH₃) substituent at the 1-position and a sulfonyl chloride (-SO₂Cl) group at the 5-position. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonic acid derivatives.
Properties
Molecular Formula |
C10H12ClNO2S |
|---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
1-ethyl-2,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO2S/c1-2-12-6-5-8-7-9(15(11,13)14)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
BEIZHPYEMYWXDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 1-ethylindoline-5-sulfonyl chloride and related sulfonyl chlorides:
Reactivity and Functional Group Influence
- Electron-Withdrawing vs. The methoxy group in 5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride may stabilize intermediates via resonance, altering reaction pathways .
- Imidazole derivatives (e.g., 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride) may exhibit unique coordination chemistry due to nitrogen lone pairs .
- Solubility and Stability: Hydrochloride salts (e.g., 4-methylisoquinoline-5-sulfonyl chloride hydrochloride) improve aqueous solubility, critical for biological assays . Aliphatic sulfonyl chlorides (e.g., 5-methoxy-3-methylpentane-1-sulfonyl chloride) are generally less stable than aromatic analogs but offer tailored reactivity for specific syntheses .
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